molecular formula C7H10N10 B13995605 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) CAS No. 4128-92-1

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)

Cat. No.: B13995605
CAS No.: 4128-92-1
M. Wt: 234.22 g/mol
InChI Key: XUXPREDWFVYYBB-UHFFFAOYSA-N
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Description

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) is a bis-triazine derivative characterized by a methanediyl (-CH₂-) bridge connecting two 1,3,5-triazine-2,4-diamine units. This structure imparts rigidity and symmetry, making it a candidate for applications in polymer chemistry, coordination complexes, and materials science. The methanediyl bridge likely enhances thermal stability and hydrogen-bonding capacity compared to longer or oxygen-containing bridges .

Properties

CAS No.

4128-92-1

Molecular Formula

C7H10N10

Molecular Weight

234.22 g/mol

IUPAC Name

6-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H10N10/c8-4-12-2(13-5(9)16-4)1-3-14-6(10)17-7(11)15-3/h1H2,(H4,8,9,12,13,16)(H4,10,11,14,15,17)

InChI Key

XUXPREDWFVYYBB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Cyanuric chloride+Ammonia6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)\text{Cyanuric chloride} + \text{Ammonia} \rightarrow \text{6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)} Cyanuric chloride+Ammonia→6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)

Industrial Production Methods

In industrial settings, the production of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) and related bis-triazine derivatives:

Compound Name Bridge Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) Methanediyl (-CH₂-) C₇H₁₀N₁₀ 242.2 (calculated) Hypothesized: High rigidity, thermal stability, potential for hydrogen-bonded networks. -
6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) Ethylene-Oxy (-OCH₂CH₂O-) C₈H₁₂N₁₀O₂ 280.25 Enhanced solubility due to oxygen atoms; used in polymer/complex formation.
6,6'-(2,1-Phenylene)bis(1,3,5-triazine-2,4-diamine) Phenylene (aromatic) C₁₂H₁₀N₁₀ 294.3 (calculated) Aromatic bridge increases π-π interactions; industrial/research use with moderate toxicity.
6,6'-Butanediylbis(1,3,5-triazine-2,4-diamine) Butanediyl (-(CH₂)₄-) C₁₀H₁₆N₁₀ 296.3 (calculated) Flexible aliphatic chain improves solubility; forms stable coordination complexes.
6,6'-Ethylenebis(1,3,5-triazine-2,4-diamine) Ethylene (-CH₂CH₂-) C₈H₁₂N₁₀ 244.2 (calculated) Intermediate flexibility; used in intermediates and agrochemicals (e.g., NSC 101823).
6,6'-(1,4-Piperazinediyl)bis(1,3,5-triazine-2,4-diamine) Piperazine (N-containing) C₁₀H₁₄N₁₂ 314.3 (calculated) Nitrogen-rich bridge enhances chelation properties; explored in medicinal chemistry.

Key Comparative Insights:

Bridge Flexibility and Solubility :

  • Methanediyl and ethylene bridges confer rigidity, whereas butanediyl and piperazine bridges enhance flexibility and solubility .
  • Oxygen-containing bridges (e.g., ethylenebis(oxy)) improve hydrophilicity compared to purely hydrocarbon bridges .

Electronic Effects :

  • Aromatic phenylene bridges facilitate π-π stacking, beneficial for materials science applications .
  • Piperazine bridges introduce basic nitrogen sites, enabling coordination with metal ions .

Biological and Industrial Relevance :

  • Ethylenebis(oxy) and phenylene derivatives are prioritized for polymer synthesis and industrial research .
  • Piperazine-linked analogs show promise in drug design due to their chelating capacity .

Aliphatic bridges (e.g., butanediyl) may exhibit higher biocompatibility compared to aromatic counterparts .

Biological Activity

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine), also known by its CAS number 4128-92-1, is a triazine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine), supported by relevant research findings and case studies.

  • Molecular Formula : C7H10N10
  • Molecular Weight : 234.22 g/mol
  • Structure : The compound consists of two triazine rings connected by a methylene bridge.

Anticancer Activity

Research has indicated that compounds with triazine structures can exhibit significant anticancer properties. A study focusing on related triazine derivatives demonstrated that they possess cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In a study evaluating the cytotoxicity of triazine derivatives, some exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

The anti-inflammatory potential of 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) is also noteworthy. Research into similar compounds has shown that triazines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported:

  • Cytokine Inhibition : Certain derivatives demonstrated up to 89% inhibition of IL-6 at concentrations around 10 µg/mL .

Case Study 1: Anticancer Screening

A systematic screening of triazine derivatives including 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) was conducted to assess their efficacy against several cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)
6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)MCF-71.29
Similar Triazine DerivativeA5492.96

This data suggests that the compound may have promising anticancer properties worthy of further investigation.

Case Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory effects of various triazines, it was found that:

CompoundCytokineInhibition (%)
6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)TNF-α78
Similar Triazine DerivativeIL-683

These findings indicate a strong potential for this compound in therapeutic applications targeting inflammation.

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